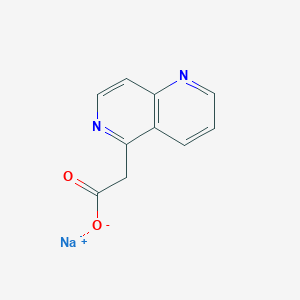
3-甲氧基-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound that contains several functional groups, including an amide, a methoxy group, and a tetrahydroquinoline group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties. For instance, compounds with a tetrahydroquinoline structure are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring structure would likely impart significant stability to the molecule. The presence of the amide and methoxy groups would also influence the compound’s reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling point. The methoxy group could also influence the compound’s polarity and reactivity .
科学研究应用
PET放射性示踪剂开发
具有与3-甲氧基-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺结构相似的化合物已被探索其作为正电子发射断层扫描 (PET) 放射性示踪剂的潜力。结合高亲和力σ2受体配体的特征的芳基酰胺杂交体被研究用于通过σ2 PET示踪剂开发进行肿瘤诊断。这些杂交体表现出优异的σ(1)/σ(2)选择性,提出了它们在识别肿瘤中的用途,尤其是那些过表达P-糖蛋白(P-gp)的肿瘤,由于其在耐药中的作用,这在肿瘤成像中是一个挑战(Abate等人,2011).
新型杂环化合物的合成
对与3-甲氧基-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺相关的杂环化合物的合成新方法的研究导致了新化学实体的产生。例如,已经开发出用于制备喹唑啉衍生物的创新合成路线,显示出抗菌活性,突出了该化合物在创造新的药理活性剂方面的相关性(哈比卜等人,2013).
Sigma-2受体配体的开发
Sigma-2受体与包括癌症和神经系统疾病在内的各种疾病有关。结构上类似于3-甲氧基-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺的化合物已被研究其与sigma-2受体的结合亲和力,为诊断和治疗目的选择性配体的开发提供了见解。例如,对用于用PET成像实体瘤中sigma-2受体状态的氟-18标记苯甲酰胺类似物的研究为非侵入性癌症诊断提供了有价值的数据(Tu等人,2007).
抗菌和抗微生物研究
3-甲氧基-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺的结构框架本身适用于可以产生具有潜在抗菌和抗微生物特性的化合物的改性。对由此主链合成的新型喹唑啉酮衍生物的研究表明具有抗菌活性,突出了该化学物质在解决微生物耐药性和感染控制中的重要性(帕特尔和帕特尔,2010).
作用机制
The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Compounds with a similar indole structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
属性
IUPAC Name |
3-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-20(24)15-5-4-6-17(13-15)25-2/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNORGUPNHFIHSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine dihydrochloride](/img/no-structure.png)


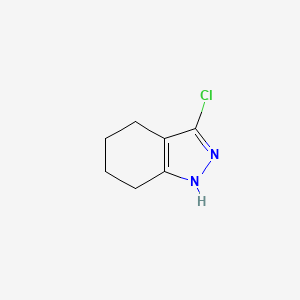

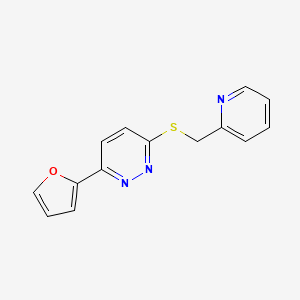
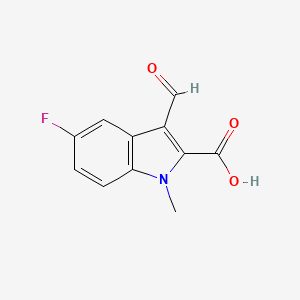
![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)


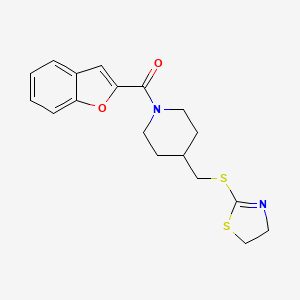
![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
